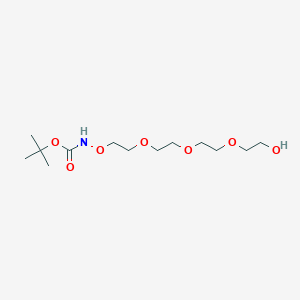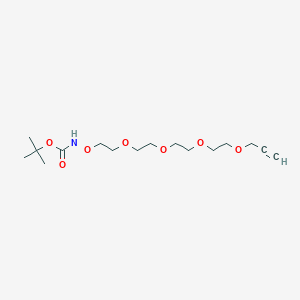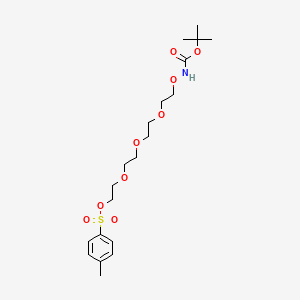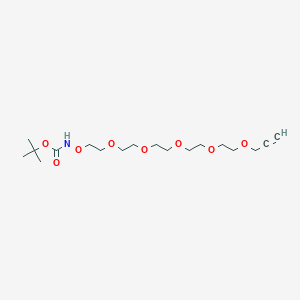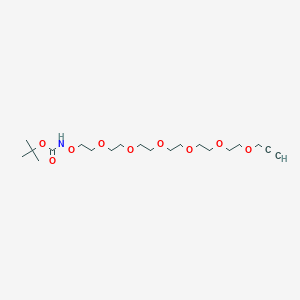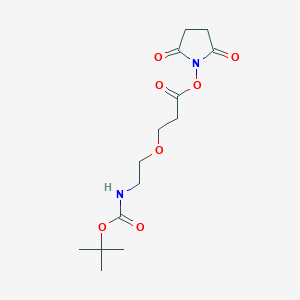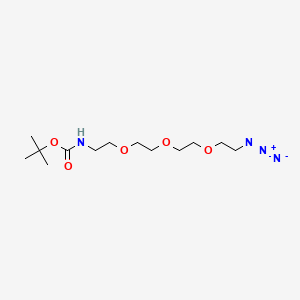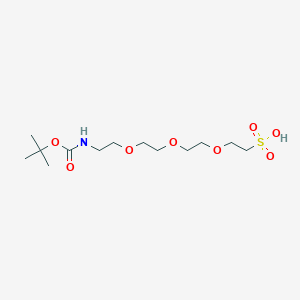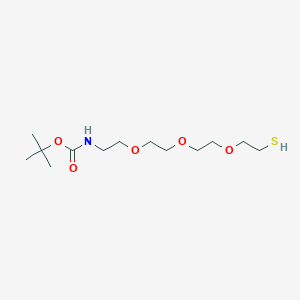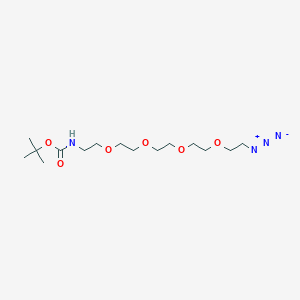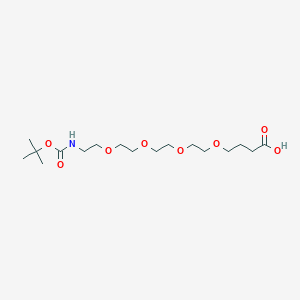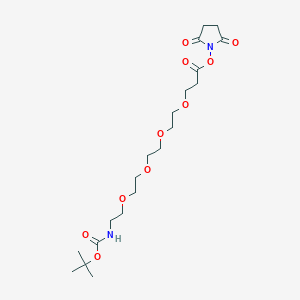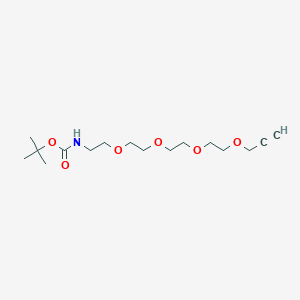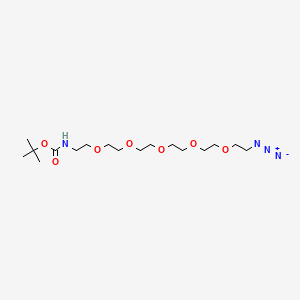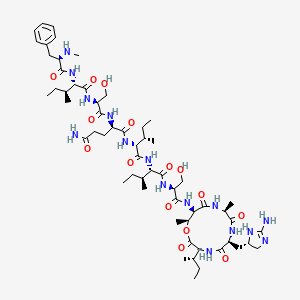
Teixobactin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teixobactin is a recently described antibiotic of a new class produced by a hitherto undescribed soil microorganism (provisionally named Eleftheria terrae).
Wissenschaftliche Forschungsanwendungen
Novel Antibiotic Development
- Total Synthesis and Analogue Development : Teixobactin has been synthesized through a convergent Ser ligation approach, enabling the preparation of several analogues. This synthesis aids in the development of new antibiotics, particularly those targeting multi-drug resistant bacteria (Jin et al., 2016).
- New Class of Antibiotics : Discovered using iChip technology, Teixobactin is the first in a new class of antibiotics, showing activity against Gram-positive and mycobacteria without developing resistance in vitro. It has a novel mode of action inhibiting peptidoglycan biosynthesis (Piddock, 2015).
Mechanistic Studies and Modifications
- N-Terminus Function Investigation : Research has been conducted on the role of the N-terminus residue, N-Me-d-Phe, in Arg10-Teixobactin, highlighting the importance of a positive charge for activity (Monaim et al., 2017).
- Binding Interactions and Antibacterial Activity : Studies have shown that Teixobactin binds lipid II from both Gram-positive and Gram-negative bacteria. Combined with outer membrane-disrupting peptides, it can act against Gram-negative organisms (Chiorean et al., 2019).
Structural and Synthetic Analyses
- Synthesis of Teixobactin Analogues : Efforts to synthesize Teixobactin analogues with non-isostere substitution of enduracididine have been made to further understand its structure-activity relationship (Jin et al., 2018).
- Gram-Scale Total Synthesis : Large-scale synthesis of Teixobactin has been achieved, facilitating the study of its binding modes and discovery of more potent analogues (Zong et al., 2019).
Potential Applications in Treating Resistant Bacteria
- Activity Against MRSA : Teixobactin has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating antibiotic-resistant infections (McCarthy, 2018).
Teixobactin's Multifaceted Action
- Dual Targeting of Cell Wall Precursors : It inhibits both peptidoglycan and teichoic acid synthesis, leading to cell wall damage and lysis, making it an attractive therapeutic agent (Homma et al., 2016).
Eigenschaften
CAS-Nummer |
1613225-53-8 |
|---|---|
Produktname |
Teixobactin |
Molekularformel |
C58H95N15O15 |
Molekulargewicht |
1242.48 |
IUPAC-Name |
(R)-N1-((2R,3S)-1-(((2S,3S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)((3S,6S,9S,12R,13S)-3-((S)-sec-butyl)-6-(((S)-2-iminoimidazolidin-4-yl)methyl)-9,13-dimethyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecan-12-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-2-((S)-3-hydroxy-2-((2S,3S)-3-methyl-2-((R)-2-(methylamino)-3-phenylpropanamido)pentanamido)propanamido)pentanediamide |
InChI |
AAQMIKVUNJPELN-VEYUAGABSA-N |
InChI-Schlüssel |
AAQMIKVUNJPELN-VEYUAGABSA-N |
SMILES |
OC[C@@H](C(N)=O)N(C([C@H]([C@@H](C)CC)NC([C@@H]([C@@H](C)CC)NC([C@@H](CCC(N)=O)NC([C@H](CO)NC([C@H]([C@@H](C)CC)NC([C@@H](CC1=CC=CC=C1)NC)=O)=O)=O)=O)=O)=O)[C@H]2C(N[C@@H](C)C(N[C@@H](C[C@@H](CN3)NC3=N)C(N[C@@H]([C@@H](C)CC)C(O[C@H]2C)=O)=O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Teixobactin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



